molecular formula C12H12N2O3 B2670843 Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 261714-85-6

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2670843
CAS No.: 261714-85-6
M. Wt: 232.239
InChI Key: BZZGATYLQYGZTF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate ester group and a methylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylphenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
  • Methyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

This compound is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZGATYLQYGZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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